molecular formula C18H17NO2 B1253746 5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one CAS No. 103541-16-8

5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one

Cat. No.: B1253746
CAS No.: 103541-16-8
M. Wt: 279.3 g/mol
InChI Key: QVGJMLNUOQHRAS-UHFFFAOYSA-N
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Description

Cycloclausenamide belongs to the class of organic compounds known as phenylmorpholines. These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond. Cycloclausenamide exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cycloclausenamide is primarily located in the membrane (predicted from logP). Outside of the human body, cycloclausenamide can be found in fruits. This makes cycloclausenamide a potential biomarker for the consumption of this food product.

Properties

CAS No.

103541-16-8

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

5-methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one

InChI

InChI=1S/C18H17NO2/c1-19-15-14(12-8-4-2-5-9-12)17(18(19)20)21-16(15)13-10-6-3-7-11-13/h2-11,14-17H,1H3

InChI Key

QVGJMLNUOQHRAS-UHFFFAOYSA-N

SMILES

CN1C2C(C(C1=O)OC2C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN1C2C(C(C1=O)OC2C3=CC=CC=C3)C4=CC=CC=C4

melting_point

164-166°C

physical_description

Solid

Synonyms

cycloclausenamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one
Reactant of Route 2
5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one
Reactant of Route 3
5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one
Reactant of Route 4
5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one
Reactant of Route 5
5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one
Reactant of Route 6
5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one

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